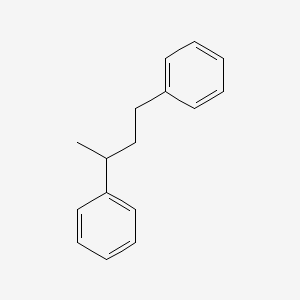

1,3-Diphenylbutane

Description

Significance of 1,3-Diphenylbutane (B74984) as a Fundamental Organic Structure in Contemporary Chemical Research

This compound serves as a significant fundamental organic structure in contemporary chemical research due to its presence in various contexts and its utility as a model compound. Its structure, representing a diphenylalkane system, makes it relevant for studying structure-property relationships in this class of compounds . It has been investigated in the context of polymer interactions, specifically as a swelling agent for styrene-divinylbenzene copolymers, where its behavior deviates from theoretical models due to factors like molar volume differences and combinatorial entropy effects . Furthermore, this compound is studied for its reactivity in organic synthesis and its potential as a building block for more complex molecules lookchem.com. Its use as a chemical marker for identifying print-related contaminants in food packaging highlights its practical analytical significance lookchem.comchemicalbook.com. In biological studies, it can function as a reference compound for exploring interactions with biomolecules lookchem.comchemicalbook.com.

Evolution of Research Trajectories Pertaining to Diphenylalkane Systems

Research into diphenylalkane systems, including this compound, has evolved from fundamental studies of their synthesis and properties to investigations into their reactivity and potential applications. Early research likely focused on synthetic routes and basic characterization. Over time, the focus expanded to understanding their behavior in various chemical environments and their potential utility in different fields. For instance, studies have explored the microbial degradation of this compound, providing insights into environmental fate and biodegradation pathways cdnsciencepub.com. Research has also delved into specific reactions, such as base-induced 1,3-elimination reactions to form cyclopropane (B1198618) derivatives . The study of diphenylalkane systems has also been relevant in the context of polymer chemistry, particularly concerning swelling behavior and polymer-solvent interactions . The exploration of catalytic methods for synthesizing diphenylalkane derivatives, including enantioselective approaches, represents a more recent trajectory in this research area . The use of diphenylalkanes as model substrates in studies related to polymer degradation, such as the photocatalytic oxidation of polystyrene, also reflects an evolution in research focus towards addressing contemporary challenges like plastic upcycling researchgate.net.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound encompasses several key areas. One significant objective is the exploration of its reactivity and the development of new synthetic methodologies involving this structure. This includes investigating catalytic alkylation methods and understanding the influence of reaction conditions on product purity and the minimization of side reactions like automerization or rearrangement . Research continues into its behavior in various reaction environments, such as elimination reactions induced by alkali metals, to understand reaction mechanisms and stereochemistry cdnsciencepub.comcdnsciencepub.com.

Another area of focus is the potential utility of this compound and its derivatives in materials science and pharmaceuticals. While dosage and safety profiles are excluded from this article, the compound has been investigated as a potential intermediate in the synthesis of pharmaceutical compounds and for applications in developing new materials like polymers and liquid crystals ontosight.ai. Its use as a reference compound in biological studies also falls under the scope of current inquiry lookchem.comchemicalbook.com.

Furthermore, research aims to thoroughly characterize this compound using advanced spectroscopic and analytical methods, such as ¹³C NMR, mass spectrometry, GC-MS, UV-Vis, and IR spectroscopy, to confirm structures and track isotopic labels . Studies also investigate its physical properties, including boiling point and density, for validation and application purposes americanelements.comlookchem.com. The influence of environmental factors on its action, efficacy, and stability is an area requiring further research .

Current research on related diphenylbutane structures, such as 1,4-diphenylbutane (B89690) and 2,3-diphenylbutane-1,4-diamine, also informs the understanding of the broader class of diphenylalkanes and their potential applications in synthesis and material science researchgate.netalfa-chemistry.com.

Table 1: Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈ | americanelements.com |

| Molecular Weight | 210.31 g/mol | americanelements.com |

| Boiling Point | 295.1 °C at 760 mmHg | americanelements.comlookchem.com |

| Density | 0.97 g/cm³ | americanelements.comlookchem.com |

| Flash Point | 134.3 °C | americanelements.comlookchem.com |

| Refractive Index | 1.555 | americanelements.com |

| Appearance | Colorless, viscous liquid (typically) | ontosight.ai |

Table 2: Examples of Chemical Reactions and Studies Involving this compound

| Reaction/Study Area | Key Findings/Observations | Source |

| Microbial Oxidation | Degraded by soil microorganisms via monooxygenase-mediated hydroxylation, ring fission, and β-oxidation, yielding products like 4-phenylvaleric acid and phenylacetic acid. | cdnsciencepub.com |

| Substitution Reactions | Participates in nucleophilic substitution, though steric hindrance limits reactivity. | |

| Polymer Interactions | Acts as a swelling agent for styrene-divinylbenzene copolymers, with swelling behavior deviating from Flory-Huggins theory. | |

| Elimination Reactions | Base-induced 1,3-elimination can produce cyclopropane derivatives. Reaction with lithium can yield 1-methyl-2,2-diphenylcyclopropane. | |

| Synthesis (Friedel-Crafts) | Can be synthesized via Friedel-Crafts alkylation; precise control of conditions is needed to minimize side reactions. | |

| Catalytic Alkylation | Can be synthesized via catalytic alkylation of aromatic aldehydes and ketones using catalysts like dibenzylamine (B1670424) trifluoroacetate. | |

| Photocatalytic Oxidation | Used as a model substrate in studies of photocatalytic deconstruction of polymers like polystyrene. | researchgate.net |

Detailed Research Findings:

Research has provided detailed insights into the behavior of this compound in specific reactions. For instance, studies on base-induced 1,3-elimination reactions have shown that the reaction of 1,3-dimethoxy-1,1-diphenylbutane with alkali metals like lithium, sodium, and potassium can lead to the formation of 1-methyl-2,2-diphenylcyclopropane and 2-methoxy-4,4-diphenylbutane. cdnsciencepub.com The choice of alkali metal and solvent significantly influences the product distribution. cdnsciencepub.com Specifically, lithium in tetrahydrofuran (B95107) and sodium in methylcyclohexane (B89554) have been found to yield reasonable amounts of the cyclopropane product. cdnsciencepub.com The stereochemistry of this cyclization reaction has been investigated, indicating an intramolecular SN2-type displacement with inversion of configuration. cdnsciencepub.comcdnsciencepub.com

In the realm of microbial degradation, studies using this compound as a model compound for polystyrene have elucidated potential breakdown pathways. cdnsciencepub.com Soil microorganisms such as Bacillus, Pseudomonas, Micrococcus, and Nocardia have been implicated in its degradation. cdnsciencepub.com The proposed mechanism involves initial monooxygenase-mediated hydroxylation, followed by ring fission via the meta-cleavage pathway and β-oxidation of the side chain. cdnsciencepub.com This process can yield intermediates like 2-phenyl-4-hydroxyphenylbutane, 4-phenylvaleric acid, and phenylacetic acid. cdnsciencepub.com

The use of this compound in photocatalytic oxidation studies, particularly concerning the upcycling of polystyrene, demonstrates its relevance in addressing environmental challenges. researchgate.net As a model substrate, its oxidation helps researchers understand the mechanisms by which photocatalysts can cleave C-H and C-C bonds in polymeric structures. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDINXYLAVFUHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862685 | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-44-1, 17293-53-7, 17293-55-9 | |

| Record name | 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpropane-1,3-diyl)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 1,3 Diphenylbutane

Historical and Contemporary Approaches to 1,3-Diphenylbutane (B74984) Synthesis

The synthesis of this compound, a significant model compound for polystyrene, has been approached through various chemical strategies. These methods range from classical electrophilic aromatic substitutions to modern stereoselective transformations, reflecting the evolution of synthetic organic chemistry.

Catalytic Alkylation Strategies (e.g., Friedel-Crafts Variants, Transition Metal Catalysis)

Catalytic alkylation, particularly through Friedel-Crafts type reactions, represents a foundational approach to the synthesis of this compound and its derivatives. The classical Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This method proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then attacks the electron-rich aromatic ring.

In the context of this compound synthesis, this could involve the alkylation of benzene (B151609) with a suitable four-carbon chain bearing a leaving group. However, a significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable intermediates, which can lead to a mixture of structural isomers. Additionally, the product of the initial alkylation is often more nucleophilic than the starting material, making it susceptible to further alkylation (polyalkylation). Careful control of reaction conditions, such as temperature and reactant stoichiometry, is crucial to minimize these side reactions.

Transition metal catalysis offers alternative and often more selective routes to alkylated aromatic compounds. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of transition metal-catalyzed cross-coupling reactions are broadly applicable. For instance, palladium-catalyzed reactions are widely used for the formation of carbon-carbon bonds. A plausible, though not explicitly described, approach could involve the coupling of a phenyl-containing organometallic reagent with a substituted butane (B89635) derivative bearing a suitable leaving group, or vice versa.

Derivatives of this compound can be synthesized through the catalytic alkylation of aromatic aldehydes and ketones. For example, the reaction between benzaldehyde and acetophenone can be directed towards the 1,3-diphenyl configuration using a chiral catalyst, which also allows for enantioselective C-C bond formation.

| Catalytic Method | Key Reagents | Catalyst | Primary Challenges |

|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene, Alkyl Halide | AlCl₃ (Lewis Acid) | Carbocation rearrangements, Polyalkylation |

| Catalytic Alkylation of Carbonyls | Benzaldehyde, Acetophenone | Chiral Amine Trifluoroacetate | Regioselectivity, Stereoselectivity |

Reductive Pathways in Diphenylalkane Formation

Reductive methods provide another avenue for the synthesis of the this compound backbone. These pathways often involve the reduction of a precursor molecule containing a double bond or a carbonyl group. A common strategy is the catalytic hydrogenation of an unsaturated precursor, such as 1,3-diphenyl-1-butene. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The hydrogenation proceeds to saturate the carbon-carbon double bond, yielding this compound.

Another reductive approach involves the reduction of a ketone precursor, for instance, 1,3-diphenyl-1-butanone. This can be achieved through various reduction methods, including the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). These methods are effective for the complete reduction of the carbonyl group to a methylene group.

Furthermore, reductive pathways can be employed in a stereoselective manner. For example, the synthesis of chiral diols, which are structurally related to this compound, has been achieved through the reduction of chiral epoxy alcohols with powerful reducing agents like lithium aluminum hydride (LiAlH₄). This demonstrates the potential for reductive methods to not only form the diphenylalkane skeleton but also to control its stereochemistry.

Grignard reactions, while primarily known for carbon-carbon bond formation, inherently involve a reductive step in the formation of the organomagnesium reagent from an alkyl or aryl halide and magnesium metal. A hypothetical Grignard-based synthesis of this compound could involve the reaction of a phenylmagnesium halide with a suitable electrophile containing the butane backbone.

| Reductive Method | Precursor | Key Reagents | Product |

|---|---|---|---|

| Catalytic Hydrogenation | 1,3-Diphenyl-1-butene | H₂, Pd/C | This compound |

| Clemmensen Reduction | 1,3-Diphenyl-1-butanone | Zn(Hg), HCl | This compound |

| Wolff-Kishner Reduction | 1,3-Diphenyl-1-butanone | H₂NNH₂, KOH | This compound |

| Hydride Reduction | Chiral Epoxy Alcohols | LiAlH₄ | Chiral Diphenylbutane Diols |

Multicomponent Reaction Architectures in Diphenylbutene Derivatization

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. While direct MCRs for the synthesis of 1,3-diphenylbutene itself are not extensively documented in the provided search results, the principles of MCRs are applicable to the synthesis of its complex derivatives.

For instance, palladium-catalyzed three-component reactions have been developed for the stereoselective synthesis of 1,3-dienes from allenes, aryl iodides, and diazo compounds. This methodology, while not directly yielding 1,3-diphenylbutene, demonstrates the potential of transition metal-catalyzed MCRs to construct the core 1,3-diene structure that is a precursor to this compound via hydrogenation.

Another relevant example is the three-component oxyhomologation reaction used to synthesize building blocks for 1,3-diamino-4-phenylbutan-2-ol derivatives. This showcases the ability of MCRs to rapidly build molecular complexity around a phenylbutane core. Such strategies are highly valued for their efficiency and atom economy in creating libraries of structurally diverse molecules for various applications, including drug discovery.

The development of MCRs for the direct synthesis of 1,3-diphenylbutene or its immediate precursors would be a significant advancement, offering a more convergent and efficient route compared to traditional stepwise syntheses.

Stereoselective and Enantioselective Synthetic Routes

The carbon atom at the 3-position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-1,3-diphenylbutane and (S)-1,3-diphenylbutane. The synthesis of a single enantiomer, or an enantiomerically enriched mixture, requires the use of stereoselective or enantioselective methods.

One approach to achieving stereoselectivity is through the use of chiral catalysts. For example, in the catalytic alkylation of benzaldehyde with acetophenone, a chiral dibenzylamine (B1670424) trifluoroacetate catalyst can be employed to facilitate enantioselective C-C bond formation, leading to a chiral precursor to this compound.

Enzymatic catalysis also offers a powerful tool for enantioselective synthesis. Transaminases, for instance, have been used in the asymmetric synthesis of the related compound 3-amino-1-phenylbutane from a prochiral ketone. By coupling the transaminase with a pyruvate decarboxylase to remove the pyruvate byproduct, the reaction equilibrium can be shifted to favor the formation of the desired chiral amine with high enantiomeric excess. This multi-enzymatic cascade system highlights the potential of biocatalysis in preparing chiral building blocks related to this compound.

Another strategy involves the asymmetric reduction of a prochiral precursor. The asymmetric reduction of 1,4-diphenylbutane-1,4-dione to a chiral 1,4-diol has been accomplished using reducing agents like sodium borohydride (B1222165) in combination with chiral reagents such as (S)-proline. This approach demonstrates the ability to install chirality through a reduction step.

The synthesis of chiral non-racemic diols from (S,S)-1,2,3,4-diepoxybutane also provides a relevant example. The reaction of the diepoxide with a phenyl-containing nucleophile, such as phenylmagnesium bromide in the presence of a copper catalyst, proceeds with high stereospecificity to yield (2S,3S)-dihydroxy-1,4-diphenylbutane. mnstate.edu While this is a structural isomer of a dihydroxy-1,3-diphenylbutane, the methodology illustrates the use of chiral starting materials to control the stereochemistry of the final product.

| Strategy | Key Component | Example Reaction | Stereochemical Control |

|---|---|---|---|

| Chiral Catalysis | Chiral Amine Catalyst | Alkylation of Benzaldehyde and Acetophenone | Enantioselective C-C Bond Formation |

| Biocatalysis | Transaminase/Pyruvate Decarboxylase | Asymmetric Synthesis of 3-Amino-1-phenylbutane | Enantioselective Amination |

| Asymmetric Reduction | Chiral Reagent (e.g., (S)-proline) | Reduction of 1,4-Diphenylbutane-1,4-dione | Enantioselective Carbonyl Reduction |

| Chiral Starting Material | (S,S)-1,2,3,4-Diepoxybutane | Ring Opening with Phenylmagnesium Bromide | Diastereoselective C-C Bond Formation |

Mechanistic Studies of this compound Formation

The mechanism of this compound formation is highly dependent on the synthetic route employed. In the case of Friedel-Crafts alkylation, the reaction proceeds through an electrophilic aromatic substitution pathway. The key intermediate is a carbocation, which is generated by the interaction of the alkylating agent with the Lewis acid catalyst. This carbocation then acts as an electrophile and is attacked by the electron-rich pi system of the benzene ring. A subsequent deprotonation step restores the aromaticity of the ring and yields the alkylated product.

A significant aspect of the Friedel-Crafts mechanism is the potential for carbocation rearrangements. If the initially formed carbocation can rearrange to a more stable carbocation (e.g., from a secondary to a tertiary carbocation) via a hydride or alkyl shift, a mixture of isomeric products can be expected. Isotopic labeling studies have been instrumental in elucidating these rearrangement pathways in phenylalkanes.

Under certain conditions, such as in the presence of a strong acid catalyst like aluminum chloride, this compound can undergo further reactions, such as cyclization to form indans and indenes. This reactivity highlights the role of carbocation intermediates and the influence of the relative positions of the phenyl groups on the reaction outcome. The formation of these cyclic products involves an intramolecular electrophilic attack of a carbocation on one of the phenyl rings.

In reductive pathways, the mechanism will vary depending on the specific method. For catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst, where both the unsaturated substrate and hydrogen are adsorbed. The stepwise addition of hydrogen atoms across the double bond leads to the saturated product. For hydride reductions, the mechanism involves the nucleophilic attack of a hydride ion (from a reagent like LiAlH₄) on an electrophilic center, such as a carbonyl carbon or an epoxide carbon.

Understanding the mechanisms of these various synthetic routes is crucial for controlling the reaction outcome, optimizing yields, and designing new and improved methods for the synthesis of this compound and its derivatives.

Carbocation Rearrangements and Isotopic Scrambling Phenomena

The acid-catalyzed dimerization of styrene (B11656) is a primary route to this compound and its isomers, proceeding through a carbocationic mechanism. The initial step involves the protonation of a styrene molecule to form a resonance-stabilized benzylic carbocation. This electrophilic intermediate then attacks a second styrene molecule, leading to the formation of a dimeric carbocation. Subsequent rearrangement and deprotonation yield the final products.

The reaction mechanism involves the formation of a resonance-stabilized secondary carbocation upon the addition of a proton to the styrene monomer. This carbocation then adds to another styrene molecule. The resulting intermediate can then undergo intramolecular alkylation (a Friedel-Crafts type reaction) followed by the loss of a proton to yield cyclic dimers. Alternatively, it can lead to the formation of linear dimers like this compound through a different reaction cascade.

Isotopic labeling studies are instrumental in unequivocally determining reaction mechanisms. In the context of this compound synthesis, while direct isotopic scrambling data for this specific compound is not extensively detailed in readily available literature, the principles of such studies are well-established. For instance, using deuterated styrene (e.g., at the vinyl positions) in acid-catalyzed dimerization would allow for the tracking of deuterium atoms in the final product mixture. The distribution of deuterium in the this compound and its isomers would reveal the extent of hydride shifts and other rearrangement processes. Similarly, ¹³C labeling of specific carbon atoms in the styrene starting material would provide a map of the carbon skeleton's fate during the reaction, confirming the proposed carbocationic rearrangement pathways. Such studies are crucial for distinguishing between different potential mechanisms and understanding the intimate details of bond-forming and bond-breaking steps.

Radical Coupling Processes in Diphenylbutane Synthesis

While cationic pathways are common, the synthesis of diphenylbutane isomers can also proceed through radical coupling mechanisms. The thermal decomposition of certain initiators in the presence of styrene can generate radical species that lead to dimerization. For example, the self-initiated thermal polymerization of styrene involves the formation of radical intermediates that can lead to various dimeric and trimeric products, including isomers of diphenylbutane.

In these processes, a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can be used to generate initial radicals. These radicals add to the double bond of a styrene molecule to form a stable benzylic radical. This radical can then react with another styrene molecule in a propagation step. Dimerization can occur through the termination of two such radical chains. The specific isomers of diphenylbutane formed will depend on the nature of the radical coupling. For instance, head-to-head coupling of two 1-phenylethyl radicals would lead to 2,3-diphenylbutane, while other coupling modes could potentially yield this compound.

Photochemical methods can also induce the radical dimerization of styrene. Under UV irradiation, styrene can be excited to a state that can lead to the formation of radical cations. These radical cations can then react with a neutral styrene molecule to form dimeric products through a C-C bond formation. The reaction environment, including the presence of oxygen and the nature of the solvent, can significantly influence the product distribution in these photochemical reactions.

Influence of Catalysis and Reaction Environment on Selectivity and Yield

The selective synthesis of this compound is highly dependent on the catalytic system and the reaction conditions employed. Both homogeneous and heterogeneous catalysts have been investigated for the dimerization of styrene, with the aim of maximizing the yield and selectivity towards the desired linear dimer.

Catalytic Systems and their Performance:

Palladium-based catalysts have shown significant efficacy in the selective dimerization of styrene to 1,3-diphenyl-1-butene, which can be subsequently hydrogenated to this compound. For instance, catalyst systems comprising palladium(II) acetate and a Lewis acid like copper(II) triflate in an ionic liquid have been shown to be effective for this transformation at room temperature. The use of phosphine-modified palladium catalysts has also been explored to control selectivity.

Zeolites, with their well-defined pore structures and tunable acidity, are another important class of catalysts for styrene dimerization. The catalytic activity and selectivity of zeolites are influenced by their framework type, Si/Al ratio, and the nature of the exchanged cations. For example, Hydrogen zeolite-Y has been reported to afford the linear dimer 1,3-diphenyl-1-butene with high selectivity in a dichloromethane solvent under mild conditions. The pore size and channel structure of the zeolite can influence the formation of linear versus cyclic dimers, with more constrained environments favoring the formation of linear products.

| Catalyst System | Reaction Temperature (°C) | Solvent | Styrene Conversion (%) | Dimer Selectivity (%) | Reference |

| Pd(OAc)₂/Cu(OTf)₂ | Room Temperature | [bmim][PF₆] | - | - | researchgate.net |

| Pd(acac)₂/BF₃OEt₂ | 70 | - | - | 93 | researchgate.net |

| Hydrogen Zeolite-Y | 25 | Dichloromethane | - | High (favors linear dimer) | bohrium.com |

| Zeolite ZSM-12 | 110 | Chlorobenzene | 98-100 | up to 82 (linear dimers) | researchgate.net |

| Zeolite Beta | 110 | Chlorobenzene | - | 70-80 (mainly linear) | researchgate.net |

Influence of Reaction Environment:

Temperature is another critical parameter. Higher temperatures can lead to an increase in the reaction rate but may also promote the formation of higher oligomers and undesired side products. Therefore, optimizing the reaction temperature is essential for achieving high selectivity towards this compound. The concentration of the catalyst and the reactants also impacts the reaction outcome, with higher catalyst concentrations generally leading to higher conversions but potentially affecting the selectivity.

Advanced Spectroscopic and Chromatographic Methodologies for 1,3 Diphenylbutane Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of 1,3-diphenylbutane (B74984). It provides detailed information about the chemical environment of each nucleus, enabling a complete mapping of the molecule's atomic connectivity.

Application of Advanced 1H and 13C NMR Techniques (e.g., 2D NMR, Isotopic Labeling Studies)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental structural information. The ¹H NMR spectrum provides data on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

For this compound, the expected chemical shifts are influenced by the electron-withdrawing effects of the phenyl groups and the aliphatic chain. A predicted assignment of the ¹H and ¹³C NMR spectra is detailed below.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃) This is an interactive data table. You can sort and filter the data.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4 (CH₃) | ~1.25 | Doublet (d) | 3H |

| H-2 (CH₂) | ~2.10 | Multiplet (m) | 2H |

| H-3 (CH) | ~2.80 | Multiplet (m) | 1H |

| H-1 (CH₂) | ~2.55 | Triplet (t) | 2H |

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃) This is an interactive data table. You can sort and filter the data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (CH₃) | ~22 |

| C-2 (CH₂) | ~45 |

| C-3 (CH) | ~40 |

| C-1 (CH₂) | ~35 |

| Aromatic (ipso) | ~142, ~146 |

To resolve ambiguities and confirm assignments, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the H-3 methine proton and both the H-2 and H-4 methylene and methyl protons, respectively, as well as between the H-1 and H-2 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., H-4) to its corresponding carbon signal (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the aromatic protons would show HMBC correlations to the benzylic carbons (C-1 and C-3).

Isotopic labeling studies , where a specific atom is replaced by its isotope (e.g., ¹³C or ²H), are invaluable for tracking reaction pathways. Early investigations into phenylalkane rearrangements used catalysts like aluminum chloride to synthesize and monitor isomers of diphenylbutane, providing insights into reaction mechanisms. In a modern context, synthesizing this compound with a ¹³C-labeled methyl group would allow for precise tracking of that group's fate during degradation or further chemical transformation using ¹³C NMR.

Low-Temperature NMR for Conformational Dynamics Analysis

This compound is an acyclic molecule with significant conformational flexibility due to rotation around its carbon-carbon single bonds. libretexts.orgchemistrysteps.com At room temperature, the rotation around these bonds is rapid on the NMR timescale, resulting in a spectrum that shows the average of all populated conformations.

Low-temperature NMR spectroscopy is a powerful technique used to study these dynamics. nih.gov By lowering the temperature, the rate of rotation around single bonds can be slowed sufficiently to "freeze out" individual conformers. This allows for the observation of separate NMR signals for each distinct conformer present in a significant population.

For this compound, rotation around the C2-C3 and C1-C2 bonds leads to various staggered conformations (e.g., anti and gauche). A low-temperature NMR study could determine the relative populations of these conformers by integrating their respective signals. This information provides insight into the steric and electronic interactions that govern the molecule's preferred three-dimensional shape in solution. nih.govauremn.org.br

Mass Spectrometry for Fragmentation Pathway Characterization and Isomeric Differentiation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and elucidating its structure through controlled fragmentation.

Investigation of Electron Ionization and Chemical Ionization Fragmentation Mechanisms

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, producing a characteristic "fingerprint" for a molecule. The molecular ion (M⁺˙) of this compound would be observed at a mass-to-charge ratio (m/z) of 210. The most probable fragmentation pathways involve cleavage at the weakest bonds, which are typically the benzylic C-C bonds, leading to the formation of stable carbocations.

The primary fragmentation events expected for this compound are:

Benzylic cleavage between C2 and C3, leading to the formation of a stable secondary benzylic carbocation at m/z 105 ([C₈H₉]⁺). This is often the base peak in the spectrum of similar compounds.

Benzylic cleavage with loss of a methyl group, forming an ion at m/z 195 ([M-15]⁺).

Formation of the tropylium ion at m/z 91 ([C₇H₇]⁺) through rearrangement of the benzylic fragments.

Predicted Major Fragments in the EI Mass Spectrum of this compound This is an interactive data table. You can sort and filter the data.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 210 | Molecular Ion | [C₁₆H₁₈]⁺˙ | Parent molecule |

| 195 | [M - CH₃]⁺ | [C₁₅H₁₅]⁺ | Loss of a methyl group |

| 119 | [M - C₇H₇]⁺ | [C₉H₁₁]⁺ | Loss of a tropylium radical |

| 105 | [C₆H₅-CH-CH₃]⁺ | [C₈H₉]⁺ | Secondary benzylic carbocation; likely base peak |

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation. It typically produces a prominent protonated molecule, [M+H]⁺, at m/z 211. This is useful for confirming the molecular weight when the molecular ion in EI is weak or absent.

Quantitative Analysis of Isotopic Distribution

Mass spectrometry is exceptionally sensitive for determining the isotopic composition of a molecule. This is particularly useful in studies involving isotopically labeled this compound. For example, if this compound were synthesized using benzene (B151609) containing a natural abundance of ¹³C versus benzene enriched with ¹³C, MS could precisely quantify the resulting increase in the [M+1]⁺˙ and subsequent fragment ions. This allows researchers to trace metabolic pathways or reaction mechanisms with high confidence. The synthesis of related labeled compounds, such as ¹⁴C-labeled 1,4-diphenylbutane (B89690), demonstrates the feasibility of such approaches for mechanistic studies. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy measures changes in polarizability. horiba.com

For this compound, the spectra are dominated by vibrations characteristic of its phenyl groups and aliphatic backbone.

Aromatic C-H stretches appear above 3000 cm⁻¹.

Aliphatic C-H stretches appear just below 3000 cm⁻¹.

Aromatic C=C ring stretching vibrations result in a series of peaks in the 1450-1600 cm⁻¹ region.

C-H bending vibrations for both aromatic and aliphatic groups appear in the fingerprint region (<1500 cm⁻¹). The out-of-plane C-H bends for the monosubstituted benzene rings are particularly strong in the IR spectrum, typically appearing between 690-770 cm⁻¹.

These techniques are highly complementary. For instance, the symmetric "ring breathing" mode of the benzene ring near 1000 cm⁻¹ is often strong in the Raman spectrum but weak in the IR spectrum. Together, they provide a comprehensive vibrational profile for structural confirmation.

Characteristic Vibrational Bands for this compound This is an interactive data table. You can sort and filter the data.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Medium |

| 3000 - 2850 | Aliphatic C-H Stretch | Strong | Strong |

| ~1600, ~1585, ~1495, ~1450 | Aromatic C=C Ring Stretch | Medium-Strong | Medium-Strong |

| ~1465 | Aliphatic CH₂/CH₃ Bend | Medium | Medium |

| ~1000 | Aromatic Ring Breathing | Weak | Strong |

Theoretical and Experimental Vibrational Assignments

The analysis of the vibrational modes of this compound is achieved through a synergistic approach that combines experimental spectroscopic data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy with theoretical quantum chemical calculations. nih.govresearchgate.net This combined methodology allows for a comprehensive and reliable assignment of the fundamental vibrational frequencies of the molecule.

Theoretical modeling, primarily using Density Functional Theory (DFT) with methods such as the B3LYP functional, is employed to calculate the optimized molecular geometry and predict the vibrational spectrum. nih.govmdpi.com These calculations provide a complete set of vibrational modes and their corresponding frequencies, which serve as a basis for interpreting the experimental spectra. researchgate.netajchem-a.com The theoretical results are then compared with experimental data obtained from FT-IR and Raman spectroscopy. nih.gov The agreement between the calculated and observed frequencies and intensities allows for a definitive assignment of specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, and CH/CH₂ bending and wagging modes, to the observed spectral bands. nih.gov

Below is a table of theoretically expected vibrational assignments for this compound, based on DFT calculations and known characteristic frequencies for its constituent functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching vibrations from the two phenyl rings. |

| 3000-2850 | ν(C-H) | Asymmetric and symmetric stretching of aliphatic C-H bonds in CH, CH₂, and CH₃ groups. |

| 1610-1585 | ν(C=C) | Aromatic ring C=C stretching. Often appears as a pair of bands. |

| 1500-1475 | ν(C=C) | Aromatic ring C=C stretching. |

| 1470-1430 | δ(CH₂) / δ(CH₃) | Aliphatic CH₂ scissoring and CH₃ asymmetric deformation. |

| 1385-1375 | δ(CH₃) | Symmetric (umbrella) deformation of the terminal methyl group. |

| 770-730 | γ(C-H) | Out-of-plane C-H bending (wagging) for a monosubstituted benzene ring. |

| 710-690 | γ(Ring) | Out-of-plane ring puckering/deformation for a monosubstituted benzene ring. |

This table represents theoretical assignments. Actual experimental values may vary.

Conformational Impact on Vibrational Spectra

This compound is a flexible molecule possessing several single bonds around which rotation can occur, leading to the existence of multiple conformational isomers (conformers). The relative energies of these conformers and the barriers to their interconversion can significantly influence the molecule's properties and are reflected in its vibrational spectra. mdpi.com

Each unique conformer has a distinct vibrational spectrum. mdpi.com Changes in molecular symmetry and the coupling between vibrational modes due to different spatial arrangements can lead to observable differences in the experimental FT-IR and Raman spectra. nih.govnih.gov These differences may manifest as:

Frequency Shifts: Specific vibrational modes may shift to higher or lower wavenumbers depending on the steric and electronic environment in each conformer.

Band Splitting: A vibrational mode that is degenerate in a higher-symmetry conformer may split into multiple bands in a lower-symmetry conformer.

Intensity Changes: The intensity of a given vibrational band can vary significantly between conformers due to changes in the dipole moment (for IR) or polarizability (for Raman) associated with that vibration.

By performing temperature-dependent spectroscopic studies, researchers can analyze the changes in spectral features. As temperature changes, the population distribution among the different conformers shifts according to the Boltzmann distribution, allowing for the experimental identification of bands corresponding to specific conformers. mdpi.com

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the resolution of its different stereoisomers, ensuring sample purity for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for analyzing the volatile products of a chemical reaction. In the context of this compound synthesis, which can occur via methods like the dimerization of styrene (B11656), GC-MS is crucial for identifying and semi-quantifying the target compound alongside any unreacted starting materials, intermediates, and side-products. nih.gov

The gas chromatograph separates components of the mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern based on their structure. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.

Potential byproducts in the synthesis of this compound that can be identified by GC-MS include:

Unreacted Styrene (starting material)

Other styrene dimers (e.g., 1,4-diphenylbutane, cyclobutane derivatives)

Styrene trimers and higher oligomers

The following table illustrates hypothetical GC-MS data for the analysis of a crude this compound synthesis mixture.

| Compound | Expected Relative Retention Time | Key Mass Fragments (m/z) | Identification Confidence |

|---|---|---|---|

| Styrene | Low | 104 (M⁺), 103, 78, 51 | High (Matches library) |

| This compound | Medium | 210 (M⁺), 105, 91 | High (Target compound) |

| 1,4-Diphenylbutane | Medium-High | 210 (M⁺), 91 | Moderate (Isomer identification) |

| Styrene Trimer | High | 312 (M⁺), 208, 104, 91 | Moderate (Tentative structure) |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

This compound possesses two chiral centers at positions C1 and C3. This gives rise to four possible stereoisomers: a pair of enantiomers, (1R,3R) and (1S,3S), and a second pair of enantiomers that are diastereomeric to the first pair, (1R,3S) and (1S,3R). The separation of these stereoisomers is a significant analytical challenge, as enantiomers have identical physical properties in an achiral environment. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC), particularly with a Chiral Stationary Phase (CSP), is the premier technique for resolving such stereoisomeric mixtures. nih.govphenomenex.com

Diastereomer Separation: Diastereomers ((1R,3R) vs. (1R,3S)) have different physical properties and can often be separated using standard achiral HPLC columns (e.g., reversed-phase C18 or normal-phase silica).

Enantiomer Separation: The resolution of enantiomers (e.g., (1R,3R) from (1S,3S)) requires a chiral environment. This is achieved by using a CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and are effective at creating transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus separation. hplc.euchromatographyonline.com

The choice of mobile phase (normal, reversed, or polar organic) and the specific CSP are critical parameters that must be optimized to achieve baseline resolution of all four stereoisomers. chromatographyonline.com A hypothetical HPLC separation is detailed in the table below.

| Stereoisomer | Elution Order | Hypothetical Retention Time (min) | Resolution (Rs) |

|---|---|---|---|

| (1R,3R)-1,3-Diphenylbutane | 1 | 10.2 | - |

| (1S,3S)-1,3-Diphenylbutane | 2 | 11.5 | > 1.5 |

| (1R,3S)-1,3-Diphenylbutane | 3 | 13.8 | > 1.5 |

| (1S,3R)-1,3-Diphenylbutane | 4 | 15.1 | > 1.5 |

Column: Chiral Polysaccharide-based CSP. Resolution > 1.5 indicates baseline separation.

Computational and Theoretical Chemistry of 1,3 Diphenylbutane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio approaches, are widely used to calculate the electronic structure and relative energies of molecules. These calculations can predict various molecular properties and provide a deeper understanding of bonding and stability.

Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Properties

DFT and ab initio methods are employed to determine the electronic distribution, molecular geometry, and relative energies of different states or conformers of a molecule. While specific detailed DFT or ab initio studies focused solely on the electronic structure of 1,3-diphenylbutane (B74984) were not extensively found in the search results, these methods are commonly applied to related organic molecules, including diphenylalkanes and their derivatives. For instance, DFT calculations have been used to study the electronic properties, such as HOMO and LUMO energies and electrophilicity, of related dibenzocine derivatives. bohrium.com The application of DFT can also be crucial in comparing the energies of transition states in chemical reactions involving diphenylalkane structures, aiding in the understanding of reaction mechanisms. Ab initio methods, which are based on first principles without empirical parameters, can complement DFT calculations by providing highly accurate descriptions of electronic structure, particularly for smaller systems or specific molecular properties. Studies on related diphenyl compounds have utilized localized molecular orbital (LMO) approaches within an MP2 treatment (a type of ab initio method) to analyze non-covalent interactions and partition electron correlation energy into contributions from different orbital types (sigma, pi). This highlights the capability of such methods to dissect the electronic contributions to molecular stability and interactions in systems containing phenyl rings and aliphatic chains.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic parameters, which can be compared with experimental data for validation and structural assignment. For this compound, experimental characterization commonly involves techniques such as ¹³C NMR spectroscopy, mass spectrometry, GC-MS, UV-Vis, and IR spectroscopy. pharmaffiliates.com While specific predicted spectroscopic data for this compound from theoretical calculations were not detailed in the search results, computational modeling, particularly DFT, can predict steric and electronic effects that influence spectroscopic properties. For related compounds, comparisons between calculated and experimental NMR data have been used to validate the accuracy of computational approaches. bohrium.com This suggests that DFT or ab initio calculations on this compound could be used to predict its NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths, aiding in its identification and characterization.

Conformational Analysis and Molecular Dynamics (MD) Simulations

Conformational analysis explores the various spatial arrangements of a molecule that result from rotation around single bonds. Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion and conformational changes.

Exploration of Conformational Landscapes and Energy Minima

This compound, with its flexible butane (B89635) backbone and rotatable bonds connecting the phenyl rings, possesses a complex conformational landscape. Conformational analysis aims to identify the stable conformers corresponding to energy minima on the potential energy surface. While direct MD simulations for this compound were not found, conformational analysis using computational methods is a standard approach for such molecules. Studies on related diphenylalkanes and diols highlight the conformational flexibility arising from rotation around carbon-carbon single bonds. stackexchange.com The identification of energy minima often involves scanning potential energy surfaces by varying dihedral angles and optimizing the resulting structures using quantum mechanical or molecular mechanics methods. For related systems, DFT calculations have been successfully used to determine the minimum energy structures and compare the stabilities of different conformers. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net This indicates that similar computational approaches could be applied to map the conformational landscape of this compound and identify its most stable conformers.

Stereochemical Influences on Molecular Conformation

The presence of a chiral center at the 3-position of this compound (unless the phenyl group at position 1 is also considered in a substituted context, but for the parent compound, C3 is the likely chiral center if the methyl group and the rest of the chain are considered different) introduces stereoisomerism. The relative configuration of stereocenters can significantly influence the preferred conformations and their relative energies. Studies on diastereomers of related compounds, such as 2,3-diphenylbutane-1,4-diamine, have shown that DFT calculations can reveal significant energy differences between diastereomeric forms. researchgate.netsemanticscholar.org These energy differences are attributed to variations in intramolecular interactions, such as hydrogen bonding, which are dependent on the stereochemical arrangement. researchgate.netsemanticscholar.org The stereochemical outcome of reactions involving diphenylbutane derivatives can also be influenced by the preferred anti-periplanar geometry for elimination reactions, a concept explored through conformational analysis. libretexts.org

Intermolecular Interactions and Solvent Effects on Conformation

Reaction Mechanism Modeling and Transition State Characterization

Computational methods are invaluable tools for dissecting complex reaction mechanisms involving this compound and characterizing the transition states that govern reaction rates and selectivities. These studies provide a detailed molecular-level understanding of chemical transformations.

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational studies, particularly those utilizing Density Functional Theory (DFT), have been applied to investigate the reaction pathways and associated energy barriers for processes involving this compound or its related structures. For instance, computational studies have explored hydrogen atom transfer (HAT) reactions of this compound with various oxygen species. These calculations can determine the energy barriers for different hydrogen abstraction pathways, providing insights into the favored reaction routes under specific conditions. liverpool.ac.uk The energy barrier, often represented as ΔG‡ (Gibbs free energy of activation), is the energy difference between the reactants and the transition state, and it dictates the reaction rate. oregonstate.edulibretexts.org A lower energy barrier corresponds to a faster reaction. oregonstate.edulibretexts.org

In the context of microbial degradation of this compound, while the detailed computational modeling of every step might not be extensively documented in the provided sources, the proposed mechanism involves initial attack by a monooxygenase to form 2-phenyl-4-hydroxyphenylbutane, followed by further oxidation and ring fission. cdnsciencepub.comresearchgate.net Computational chemistry could be used to model the energetics and transition states of these enzymatic transformations.

Computational studies have also been employed to understand reaction mechanisms where this compound or its isomers are formed or are involved as byproducts. For example, DFT calculations have been used to investigate the mechanism of nickel-catalyzed reactions of alkyl halides, where 2,3-diphenylbutane was observed as a homocoupling product. acs.org These studies involved characterizing transition states and calculating energy barriers for steps such as halide abstraction and radical recombination, providing a computational basis for understanding product distributions and reaction efficiencies. acs.org

Furthermore, computational chemistry has been applied to study the stereochemistry of polymerization reactions involving styrene (B11656) derivatives, where species structurally related to this compound, such as 1-lithio-1,3(S)-diphenyl-pentane, act as model dimer anions. DFT calculations have been used to evaluate the transition state structures and Gibbs free energies for the addition of styrene monomers, elucidating the factors that influence the stereochemical outcome of the polymerization. rsc.org These studies involve detailed analysis of dihedral angles and structural changes along the reaction coordinate from reactant complexes to transition states and products. rsc.org

Computational methods also contribute to understanding the conformational preferences and intramolecular interactions within molecules like diphenylbutane derivatives. For instance, DFT calculations have been used to elucidate the favored diastereomer of 2,3-diphenylbutane-1,4-diamine and analyze intramolecular C-H...N interactions that influence its conformation. semanticscholar.org While not directly a reaction mechanism, understanding these structural preferences is crucial for modeling reactivity.

Specific energy barrier values from computational studies can provide quantitative data on the feasibility and relative rates of different reaction pathways. For example, in one computational study of a HAT reaction of this compound, a radical substitution pathway with a hydroxyl radical through a doublet transition state was calculated to have a significantly lower energy barrier (ΔG‡ = 20.6 kcal/mol) compared to other pathways, leading to facile C-C bond cleavage. liverpool.ac.uk

Simulation of Catalytic Processes Involving this compound

Computational simulations are instrumental in understanding the role of catalysts in reactions involving this compound or in processes where it is a relevant species. DFT studies, for example, can be used to compare the transition-state energies of catalyzed versus uncatalyzed reactions, thereby quantifying the catalytic effect.

In the context of catalytic alkylation reactions that can yield this compound derivatives, computational modeling can help elucidate how chiral catalysts stabilize transition states and influence regioselectivity and enantioselectivity. This involves simulating the interactions between the catalyst, substrates, and intermediates at the molecular level.

Computational studies have also investigated catalytic reactions where diphenylbutane isomers are formed. For instance, DFT calculations have been used to study nickel-catalyzed reactions, providing insights into how different ligands affect catalyst speciation, reaction rates, and product distributions, including the formation of 2,3-diphenylbutane. acs.org These simulations involve calculating the free energy profiles for different reaction pathways in the presence of various ligands, allowing for a comparison of transition state energies and intermediate stabilities. acs.org The computational data can help explain experimental observations regarding the efficiency and selectivity of different catalytic systems. acs.org

While direct computational simulation of large-scale catalytic reactor systems involving this compound is not detailed in the provided sources, the principles of modeling catalytic reactions, including reaction kinetics and the influence of catalysts on energy barriers, are well-established areas where computational chemistry contributes significantly. iiste.org Computational fluid dynamics (CFD) and kinetic modeling, often informed by quantum mechanical calculations of elementary steps, can be used to simulate the behavior of catalytic reactors.

Computational studies on related systems, such as gold-catalyzed cycloisomerization reactions or the addition of diynes, also demonstrate the application of DFT methods to investigate transition metal catalyzed mechanisms and explore different possible reaction pathways by calculating relative free energies. uoa.gr These approaches are transferable to the study of catalytic processes involving this compound.

Computational simulations provide a powerful approach to complement experimental studies in the design and optimization of catalytic processes by offering detailed insights into reaction mechanisms and the factors that govern catalyst performance.

Reactivity Profiles and Mechanistic Investigations of 1,3 Diphenylbutane

Oxidation Reactions and Mechanistic Pathways

Oxidation reactions of 1,3-diphenylbutane (B74984) are crucial for understanding its environmental fate and for developing potential chemical recycling strategies for polystyrene. These reactions can be initiated through microbial or photocatalytic means, each following distinct mechanistic pathways.

The microbial degradation of this compound serves as a model for the biodegradation of polystyrene. Studies have shown that certain soil microorganisms can metabolize this compound, offering insights into the environmental fate of polystyrene waste.

Research using enrichment cultures containing this compound as the sole carbon source has elucidated a probable metabolic pathway. The initial step is believed to be an attack by a monooxygenase enzyme, leading to the formation of 2-phenyl-4-hydroxyphenylbutane. This is followed by further oxidation and subsequent fission of the benzene (B151609) ring. This ring-cleavage, proceeding through a classic meta-fission pathway, is proposed to yield 4-phenylvaleric acid and an unidentified five-carbon fragment. Subsequent β-oxidation of the side chain of 4-phenylvaleric acid, followed by methyl-oxidation and decarboxylation, is thought to produce phenylacetic acid.

A variety of common soil microorganisms have been identified as capable of carrying out these oxidative reactions, including species from the genera Bacillus, Pseudomonas, Micrococcus, and Nocardia. While the degradation rates of polystyrene in soil are relatively low, the study of model compounds like this compound provides a fundamental understanding of the biochemical processes that could be harnessed for bioremediation strategies.

Table 1: Proposed Microbial Degradation Pathway of this compound

| Step | Reactant | Key Transformation | Product(s) |

| 1 | This compound | Monooxygenase attack | 2-Phenyl-4-hydroxyphenylbutane |

| 2 | 2-Phenyl-4-hydroxyphenylbutane | Further oxidation and meta-fission of the benzene ring | 4-Phenylvaleric acid and a C5 fragment |

| 3 | 4-Phenylvaleric acid | β-oxidation, methyl-oxidation, and decarboxylation | Phenylacetic acid |

Photocatalytic oxidation represents a promising approach for the degradation and upcycling of polystyrene. In this context, this compound is a valuable substrate for mechanistic studies focused on the cleavage of the robust carbon-carbon bonds of the polymer backbone.

Under visible light irradiation and in the presence of a suitable photocatalyst, this compound can undergo oxidative degradation. Research has demonstrated that under mildly acidic conditions and using a hydrogen atom transfer (HAT) photocatalyst like fluorenone, this compound can be deconstructed to yield benzoic acid. This transformation indicates the cleavage of the C-C bonds within the butane (B89635) chain. The proposed mechanism involves the photocatalyst abstracting a hydrogen atom from the benzylic position of this compound, initiating a radical cascade that, in the presence of oxygen, leads to bond cleavage and the formation of oxidized aromatic products.

Table 2: Products of Photocatalytic Oxidation of this compound

| Reactant | Photocatalyst | Conditions | Major Product |

| This compound | Fluorenone | Visible light, mild acid, O₂ | Benzoic Acid |

Elimination and Cyclization Reactions

The structure of this compound and its derivatives allows for the study of elimination and intramolecular cyclization reactions, providing insights into reaction stereochemistry and the formation of cyclic compounds.

While 1,2-elimination (β-elimination) is a common reaction pathway for alkyl halides and related compounds, 1,3-elimination reactions leading to the formation of cyclopropane (B1198618) rings are also possible, particularly with substrates that have appropriate leaving groups and a suitable stereochemical arrangement. In acyclic systems, there is generally a preference for an anti-periplanar arrangement of the departing proton and leaving group in E2 reactions to maximize orbital overlap.

For a derivative of this compound, such as a 1,3-dihalo-1,3-diphenylbutane, a base-induced 1,3-elimination would involve the removal of a proton from the C2 position and the departure of a leaving group from the C1 and C3 positions, leading to the formation of a phenyl-substituted cyclopropane. The stereochemistry of the starting material would dictate the stereochemistry of the resulting cyclopropane. For a concerted reaction, a specific conformation would be required to allow for the simultaneous bond breaking and formation events.

Under acidic conditions, this compound can undergo intramolecular cyclization. This reaction is a form of electrophilic aromatic substitution where one of the phenyl rings acts as the nucleophile and attacks a carbocation generated on the butane chain. For instance, treatment with a strong acid can lead to the formation of a carbocation at a benzylic position. A subsequent intramolecular attack by the second phenyl group can lead to the formation of a six-membered ring, resulting in a substituted tetralin or, after subsequent reactions, other polycyclic aromatic systems.

Brønsted acid-catalyzed cyclization of similar diaryl systems has been shown to produce indene (B144670) derivatives. In the case of this compound, protonation of one of the phenyl rings could be followed by an intramolecular electrophilic attack, leading to the formation of a spirocyclic intermediate which could then rearrange to form a stable indane or indene structure.

Substitution and Functionalization Reactions

The phenyl rings and the aliphatic backbone of this compound are amenable to various substitution and functionalization reactions, allowing for the synthesis of a range of derivatives.

The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation, as well as halogenation. The alkyl group on the benzene ring is an activating group and directs incoming electrophiles to the ortho and para positions. However, the steric bulk of the substituent may favor substitution at the less hindered para position. For example, Friedel-Crafts acylation of this compound would be expected to yield products where the acyl group is attached to the para position of one or both of the phenyl rings.

Functionalization of the benzylic C-H bonds of this compound is another important class of reactions. The hydrogens on the carbons adjacent to the phenyl groups (the benzylic positions) are more reactive towards radical abstraction and oxidation than other aliphatic hydrogens. This allows for selective reactions such as benzylic bromination using N-bromosuccinimide (NBS) under radical initiation, or oxidation to ketones. These functionalized derivatives can then serve as precursors for a variety of other molecules.

Electrophilic and Nucleophilic Aromatic Substitution Studies on Phenyl Moieties

The reactivity of the phenyl moieties in this compound is fundamentally governed by the principles of electrophilic and nucleophilic aromatic substitution. The presence of the alkyl substituents on the benzene rings dictates their behavior in these reactions.

Electrophilic Aromatic Substitution (EAS)

The two phenyl rings in this compound are substituted with alkyl groups: one with a sec-butyl group (-CH(CH₃)CH₂CH₃) and the other with a 1-methyl-3-phenylpropyl group (-CH(CH₃)CH₂CH₂Ph). Alkyl groups are known to be activating and ortho, para-directing for electrophilic aromatic substitution reactions. beilstein-journals.org This is due to two primary effects:

Inductive Effect: Alkyl groups are electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

Hyperconjugation: Overlap of the C-H sigma bonds of the alkyl group with the pi system of the ring also increases electron density, particularly at the ortho and para positions.

This activation means that this compound is expected to be more reactive than benzene in common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. mdpi.comcdnsciencepub.com The reaction mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mdpi.com The electron-donating nature of the alkyl substituent stabilizes this intermediate, lowering the activation energy of the reaction.

When considering reactions like Friedel-Crafts acylation, the introduction of an acyl group (-COR) onto one of the phenyl rings would result in the formation of a ketone. This newly introduced acyl group is strongly deactivating and meta-directing due to its electron-withdrawing nature. beilstein-journals.org Consequently, a second acylation on the same ring would be significantly more difficult. However, acylation of the second, unsubstituted phenyl ring would still be favorable. The primary products of monosubstitution on either ring are anticipated to be the para isomers due to reduced steric hindrance compared to the ortho positions.

An important intramolecular electrophilic aromatic substitution that this compound can undergo is cyclization. Under catalysis with strong Lewis acids like aluminum chloride (AlCl₃), the molecule can cyclize to form indane derivatives. acs.org This reaction is a type of intramolecular Friedel-Crafts alkylation, where one phenyl ring acts as the nucleophile, attacking a carbocation formed on the butyl chain, which in turn is attached to the other phenyl ring.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, being electron-rich, are generally unreactive towards nucleophiles. wikipedia.org Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -COR) on the ring to make it sufficiently electron-poor (electrophilic) to be attacked by a nucleophile. cmu.eduuark.edu Furthermore, there must be a good leaving group (like a halide) present on the ring. wikipedia.org

The phenyl rings of this compound possess only electron-donating alkyl groups and lack a suitable leaving group. Therefore, they are not activated for the common addition-elimination (SNAr) mechanism of nucleophilic aromatic substitution. cmu.edu Reactions of this type on unsubstituted this compound are not expected to occur under standard conditions. For such a reaction to be feasible, the phenyl rings would first need to be functionalized with appropriate activating and leaving groups.

Derivatization Strategies for Advanced Chemical Synthesis (e.g., Diamines, Diols)

The structure of this compound serves as a versatile scaffold that can be functionalized to produce more complex molecules, such as diamines and diols, which are valuable building blocks in medicinal chemistry and materials science. acs.org A primary strategy for such derivatization involves leveraging the reactivity of the activated phenyl rings through Friedel-Crafts acylation, followed by subsequent chemical transformations.

Synthesis of Diamine Derivatives

A plausible and effective route to synthesize diamine derivatives from this compound begins with a bis-Friedel-Crafts acylation reaction. This involves introducing an acyl group, typically using an acyl chloride (RCOCl) or acid anhydride (B1165640) ((RCO)₂O) with a Lewis acid catalyst like AlCl₃, onto each of the two phenyl rings. wikipedia.org

Bis-Acylation: The alkyl substituents on both rings direct the incoming acyl groups predominantly to the para positions to minimize steric hindrance. The reaction would be carried out with at least two equivalents of the acylating agent and catalyst to ensure disubstitution, yielding a bis-ketone intermediate.

Conversion to Diamine: The resulting diketone can then be converted into a diamine through several methods, with reductive amination being a prominent choice. This process typically involves:

Reaction of the ketone with ammonia (B1221849) or a primary amine to form an imine (or an enamine).

In-situ reduction of the imine intermediate to an amine. A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. publish.csiro.aunih.gov

This two-step sequence transforms the hydrocarbon backbone of this compound into a structure bearing two primary amine functionalities, creating a diamine with a specific stereochemical and spatial arrangement defined by the original scaffold.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bis-Friedel-Crafts Acylation | This compound, Acyl Chloride (e.g., CH₃COCl), AlCl₃ | 1,3-Bis(4-acetylphenyl)butane |

| 2 | Bis-Reductive Amination | 1,3-Bis(4-acetylphenyl)butane, NH₃, H₂, Raney Ni (or other reducing agents) | 1,3-Bis(4-(1-aminoethyl)phenyl)butane |

Synthesis of Diol Derivatives

The synthesis of diols from this compound can also be efficiently achieved starting from the same bis-ketone intermediate generated via Friedel-Crafts acylation.

Bis-Acylation: As described for the diamine synthesis, a bis-Friedel-Crafts acylation is first performed on this compound to yield the corresponding diketone.

Reduction to Diol: The carbonyl groups of the diketone are then reduced to hydroxyl groups. This reduction is a standard transformation in organic synthesis and can be accomplished with a wide range of reducing agents. Common and effective reagents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pt, Pd, or Ni)

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For simple ketone reduction, NaBH₄ is often preferred due to its milder nature and ease of handling compared to LiAlH₄. This strategy effectively converts the hydrocarbon into a diol, introducing polar functional groups that can be used for further synthesis, such as the production of polyesters or polyurethanes.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bis-Friedel-Crafts Acylation | This compound, Acyl Chloride (e.g., CH₃COCl), AlCl₃ | 1,3-Bis(4-acetylphenyl)butane |

| 2 | Bis-Reduction | 1,3-Bis(4-acetylphenyl)butane, NaBH₄, Methanol | 1,3-Bis(4-(1-hydroxyethyl)phenyl)butane |

Free Radical Chemistry Involving this compound

Role in Radical Initiated Polymerization Studies

In the field of polymer chemistry, this compound and structurally similar molecules like 1,3-diphenylpropane (B92013) serve as crucial non-polymerizable model compounds for polystyrene. cmu.edupublish.csiro.au Their structure mimics segments of the polystyrene chain, allowing for detailed investigations into the complex mechanisms of radical-initiated polymerization, particularly the termination steps, without the complexities of a growing polymer chain.

The primary mechanism of radical polymerization involves three key stages: initiation, propagation, and termination. libretexts.org this compound is particularly useful for studying the termination phase, which can occur through two main pathways for interacting polymer radicals: combination (or coupling) and disproportionation. publish.csiro.au

Combination: Two radical chains join to form a single, longer polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain. wikipedia.org